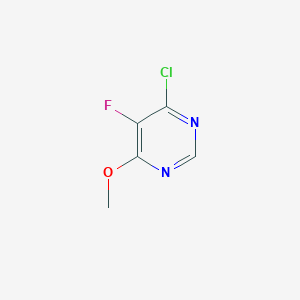

4-Chloro-5-fluoro-6-methoxypyrimidine

Description

The Fundamental Role of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are ubiquitous in nature, most notably as the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids like DNA and RNA. numberanalytics.comslideshare.net This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery and medicinal chemistry. nih.gov

The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of biological activities. numberanalytics.comnih.gov These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govorientjchem.orggsconlinepress.com Consequently, pyrimidine derivatives are integral to the development of new therapeutic agents. nih.govnih.gov The ability to readily modify the pyrimidine core through various organic reactions makes it an indispensable tool for synthetic chemists aiming to create novel compounds with specific functions. mdpi.com

Overview of Structurally Related Halogenated and Methoxylated Pyrimidine Derivatives

The properties and reactivity of 4-Chloro-5-fluoro-6-methoxypyrimidine can be understood by examining its structurally related analogues. The presence and position of halogen and methoxy (B1213986) substituents significantly influence the chemical behavior of the pyrimidine ring. For instance, the chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions, a common strategy for introducing diverse functionalities.

Several related compounds are commercially available and have been utilized in various research contexts. These include:

4-Chloro-5-fluoro-2-methoxypyrimidine : This isomer, with the methoxy group at the 2-position, is a known heterocyclic organic compound. cymitquimica.com The presence of both chlorine and fluorine atoms imparts unique electronic characteristics, making it a compound of interest in medicinal chemistry for creating new drug candidates. cymitquimica.com

4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) : Used as a building block in the preparation of bioactive compounds, such as broad-spectrum triazole antifungal agents. chemicalbook.com Its synthesis involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one. chemicalbook.com

4,6-Dichloro-5-fluoropyrimidine (B1312760) : An important intermediate in the production of crop protection agents and dyes. google.com

4-Chloro-6-methoxypyrimidine (B185298) : This compound serves as a precursor in the synthesis of other pyrimidine derivatives, such as 4,6-dichloropyrimidine (B16783). google.com

2-Amino-4-chloro-6-methoxypyrimidine : A commercially available reagent used in chemical synthesis. sigmaaldrich.com

The following table provides a summary of the physical and chemical properties of some of these related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-5-fluoro-2-methoxypyrimidine | 1801-06-5 | C₅H₄ClFN₂O | 162.55 |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 | C₆H₆ClFN₂ | 160.58 |

| 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | C₅H₃Cl₂N₂O | 178.99 |

| 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 | C₅H₆ClN₃O | 159.57 |

| 4-Amino-6-chloro-5-methoxypyrimidine | 5018-41-7 | C₅H₆ClN₃O | 159.57 |

This table presents data for structurally related compounds to provide context for this compound.

Positioning of this compound within Modern Chemical Research

While specific research findings exclusively focused on this compound are not extensively documented in publicly available literature, its structural motifs suggest a significant potential as a versatile intermediate in synthetic chemistry. The combination of a reactive chloro group, a fluoro substituent, and a methoxy group on the pyrimidine core makes it a highly functionalized building block.

Given the established biological activities of many substituted pyrimidines, it is plausible that this compound would be a valuable precursor for developing novel agents in areas such as oncology, infectious diseases, and inflammation. nih.govnih.govacs.org Its utility would lie in its ability to serve as a scaffold for generating a library of diverse compounds for screening and lead optimization in drug discovery programs. The synthesis of derivatives from this starting material would allow for systematic exploration of the structure-activity relationships of new chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClFN2O |

|---|---|

Molecular Weight |

162.55 g/mol |

IUPAC Name |

4-chloro-5-fluoro-6-methoxypyrimidine |

InChI |

InChI=1S/C5H4ClFN2O/c1-10-5-3(7)4(6)8-2-9-5/h2H,1H3 |

InChI Key |

CSUZTSMFHMVUKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 5 Fluoro 6 Methoxypyrimidine

Strategic Approaches to the Pyrimidine (B1678525) Core Elaboration

The construction of the pyrimidine nucleus is the foundational step in the synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine. Modern synthetic strategies are geared towards efficiency, atom economy, and the ability to introduce desired substitution patterns from the outset.

Cyclization Reactions and Annulation Techniques in Halogenated Pyrimidine Formation

The classical and most widely utilized method for pyrimidine ring synthesis involves the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or an amidine. bu.edu.eg For the synthesis of halogenated pyrimidines, this often involves starting with halogenated precursors.

A common approach begins with a substituted malonic ester. For instance, the cyclization of a fluorinated β-ketoester with formamidine (B1211174) acetate (B1210297) can yield a fluorinated hydroxypyrimidine. google.com This intermediate serves as a crucial platform for subsequent halogenation and functionalization. A patent describes a process starting from ethyl 2-fluoroacetate, which is acylated and then cyclized with formamidine acetate to produce 6-alkyl-5-fluoro-4-hydroxypyrimidine. google.com

Halogen-induced cyclizations represent another sophisticated strategy. mdpi.com These reactions utilize electrophilic halogen sources to trigger the cyclization of appropriately designed acyclic precursors, embedding a halogen atom into the newly formed heterocyclic ring in a controlled manner. mdpi.com Furthermore, cascade cyclizations, where a series of intramolecular reactions lead to the formation of the pyrimidine ring, offer an efficient route. For example, a Michael addition followed by intramolecular cyclization and subsequent elimination can construct the pyrimidine core. nih.govacs.org

Table 1: Illustrative Cyclization Precursors and Resulting Pyrimidine Scaffolds

| Three-Carbon Component | N-C-N Source | Resulting Pyrimidine Scaffold |

| Diethyl malonate derivatives | Urea, Thiourea, Amidines | Substituted pyrimidine-diones/thiones/amines bu.edu.egresearchgate.net |

| Ethyl 2-fluoropropionylacetate | Formamidine acetate | 6-Alkyl-5-fluoro-4-hydroxypyrimidine google.com |

| β-Formyl enamides | Urea | Substituted pyrimidines organic-chemistry.org |

Multi-Component and Tandem Reaction Pathways towards the Compound

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. acs.orgbohrium.comrsc.orgresearchgate.net The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis, typically involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.net

More contemporary MCRs for pyrimidine synthesis often employ transition metal catalysts to enable novel bond formations. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgacs.orgbohrium.com Such methods offer high regioselectivity and can be adapted to produce unsymmetrically substituted pyrimidines. acs.orgbohrium.com Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, also provide an elegant approach to the pyrimidine core. organic-chemistry.org An example is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to form trifluoromethylated pyrimidines. organic-chemistry.org

Regioselective Functional Group Introduction and Interconversion

Once the pyrimidine core is established, the precise installation of the chloro, fluoro, and methoxy (B1213986) groups at the C4, C5, and C6 positions, respectively, is critical. This requires a suite of regioselective reactions.

Directed Chlorination and Fluorination Strategies on Pyrimidine Scaffolds

The introduction of halogen atoms onto the pyrimidine ring can be achieved through various methods, with the choice of reagent and conditions dictating the regioselectivity. Electrophilic halogenation is a common strategy. For pyrimidines activated with electron-donating groups like hydroxyl or amino groups, electrophilic substitution tends to occur at the C5 position. researchgate.net

However, for the synthesis of this compound, a more common route involves the chlorination of a pyrimidone (hydroxypyrimidine) intermediate. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are frequently used to convert a hydroxyl group at the C4 or C6 position into a chlorine atom. thieme.debhu.ac.inchemicalbook.com A patent describes the conversion of 6-ethyl-5-fluoro-4-hydroxypyrimidine to 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) using POCl₃. google.comchemicalbook.com

Direct fluorination of the pyrimidine ring at the C5 position can be challenging. Often, the fluorine atom is incorporated into one of the starting materials for the cyclization reaction, as seen with the use of ethyl 2-fluoroacetate. google.com Alternatively, electrophilic fluorinating agents can be employed on activated pyrimidine systems. mdpi.com Recent advancements have also explored C-H fluorination using reagents like silver(II) fluoride (B91410) (AgF₂), which can selectively fluorinate specific C-H bonds on pyridine (B92270) and diazine rings. acs.org

Nucleophilic Substitution for Methoxy Group Introduction at the 6-Position

The introduction of the methoxy group at the C6 position is typically accomplished via a nucleophilic aromatic substitution (SNAᵣ) reaction. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, especially when a good leaving group, such as a halogen, is present at these positions. bhu.ac.instackexchange.comechemi.comstackexchange.com

The reaction of a 4,6-dichloropyrimidine (B16783) derivative with sodium methoxide (B1231860) in methanol (B129727) is a standard procedure for introducing a methoxy group. The regioselectivity of this substitution can often be controlled by reaction conditions and the existing substituents on the ring. For instance, in 4,6-dichloro-2-(methylthio)pyrimidine, reaction with sodium ethoxide occurs selectively at the C6 position to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. researchgate.net This selectivity is attributed to the electronic effects of the substituents and the relative stability of the Meisenheimer intermediates formed during the reaction. stackexchange.comechemi.com

Table 2: Reagents for Functional Group Introduction

| Functional Group | Position | Reagent(s) | Reaction Type |

| Chloro | 4 | POCl₃, PCl₅ | Chlorination of hydroxypyrimidine chemicalbook.com |

| Fluoro | 5 | Incorporated in precursor (e.g., ethyl 2-fluoroacetate) google.com | Cyclization |

| Methoxy | 6 | Sodium methoxide (NaOMe) | Nucleophilic Aromatic Substitution researchgate.net |

Controlled Halogen Exchange and Substitution Reactions

Halogen exchange reactions provide another avenue for the synthesis of fluorinated pyrimidines. A chlorine atom on the pyrimidine ring can sometimes be replaced by a fluorine atom using a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst. This process, known as the Halex reaction, is particularly effective for activated aromatic systems.

Furthermore, the strategic use of different halogenating agents can lead to controlled halogenation. For example, N-halosuccinimides (NCS, NBS, NIS) are common electrophilic halogen sources. nih.gov Recent studies have also shown the use of hypervalent iodine reagents in facilitating regioselective C-H halogenation of pyrazolo[1,5-a]pyrimidines under aqueous conditions. rsc.org The interplay between different halogens on the ring can also be exploited. For instance, the presence of one halogen can direct the position of a subsequent halogenation or nucleophilic substitution reaction.

In some synthetic sequences, a methoxy group can be converted back to a chloro group if needed. A patented method describes the synthesis of 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine (B185298) using phosphorus oxychloride in the presence of an organic amine. google.com This demonstrates the versatility and interconvertibility of these functional groups to achieve the desired substitution pattern.

Modern Catalytic Approaches in the Synthesis of this compound

The construction of the pyrimidine core and its subsequent functionalization have been significantly advanced through the use of transition-metal catalysis. These methods offer high efficiency, selectivity, and functional group tolerance, which are often challenging to achieve with traditional synthetic protocols. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the derivatization of heterocyclic compounds, including pyrimidines. acs.org While the direct synthesis of this compound via these methods is not extensively documented, the diversification of the pyrimidine scaffold using these reactions is a well-established strategy. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are frequently employed to introduce a wide array of substituents onto the pyrimidine ring, starting from halogenated precursors. nih.gov

For instance, the chlorine atom at the C4 position of the target molecule could be a reactive handle for various palladium-catalyzed cross-coupling reactions. Research on related pyrido[2,3-d]pyrimidines has demonstrated that a C4-chloro or C4-triflate group can be efficiently coupled with anilines using the Buchwald-Hartwig reaction to form N-aryl derivatives in yields ranging from 72% to 97%. nih.gov Similarly, the Suzuki-Miyaura coupling, using catalysts like Pd(PPh₃)₄, enables the formation of C-C bonds by reacting a chloro-substituted pyrimidine with boronic acids. nih.govresearchgate.net

A significant challenge in the functionalization of di- or poly-halogenated pyrimidines is achieving site-selectivity. Recent studies have shown that ligand selection can control the position of the cross-coupling reaction. For example, using a sterically hindered N-heterocyclic carbene (NHC) ligand with a palladium catalyst can selectively promote coupling at the C4 position of 2,4-dichloropyridines, a related N-heterocycle. nih.gov This level of control is crucial for building molecular complexity in a predictable manner.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling on Pyrimidine-Related Scaffolds This table is interactive. Click on headers to sort.

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 4-Triflate-pyrido[2,3-d]pyrimidine + Aniline | 4-Arylamino-pyrido[2,3-d]pyrimidine | 72-97 | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Chloro-pyrido[2,3-d]pyrimidine + Arylboronic acid | 4-Aryl-pyrido[2,3-d]pyrimidine | 51-89 | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-(6-bromo-2-pyridyl)pyrimidine + Organotin reagent | Substituted pyridylpyrimidine | 32-99 | researchgate.net |

Beyond palladium, other transition metals, including nickel and copper, are instrumental in pyrimidine synthesis and functionalization. researchgate.netresearchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, provide a classic yet effective method for forming C-N, C-O, and C-S bonds. For example, the C4-chloro position on a pyrimidine scaffold can be substituted with phenols or thiophenols using copper catalysts to yield O-aryl and S-aryl derivatives. nih.gov

Nickel catalysis has also emerged as a powerful alternative. In one study related to the synthesis of the drug Belzutifan, a NiCl₂(dppe) complex was used to catalyze the formation of a methylsulfone group from an aryl bromide, demonstrating nickel's utility in installing functional groups relevant to pharmaceutical intermediates. researchgate.net Furthermore, organozinc species, often formed in situ, can be used in transition-metal-catalyzed reactions to construct complex molecules. A process described in a patent for an antifungal agent involves the reaction of a pyrimidine derivative, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, with an organozinc species, highlighting the role of zinc in forming C-C bonds with high stereoselectivity. googleapis.com

Process Development and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions and adherence to sustainable practices to ensure safety, cost-effectiveness, and minimal environmental impact.

The industrial synthesis of this compound and its precursors involves careful optimization of several key parameters. The synthesis of 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine, for example, is achieved by reacting with phosphorus oxychloride in the presence of an anhydrous organic amine. google.com Process optimization involves controlling the reaction temperature (between 80-105 °C) and time (3-8 hours), followed by careful work-up procedures, including vacuum distillation to remove excess reagents and crystallization to isolate the final product. google.com This optimized process results in high purity (99.6%) and excellent yield (95.6%). google.com

Similarly, the synthesis of the related compound 4-chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4(3H)-one demonstrates meticulous process control. chemicalbook.com The reaction uses phosphoryl chloride in a solvent mixture of dichloromethane (B109758) and N,N-dimethylformamide. Key parameters that are controlled include the slow, dropwise addition of the chlorinating agent over 30 minutes, maintaining reflux for 5 hours to ensure complete conversion, and controlling the temperature during quenching with hydrochloric acid to not exceed 20°C. chemicalbook.comchemicalbook.com This attention to detail affords the product in a 95% yield. chemicalbook.com

Table 2: Optimized Reaction Parameters for Synthesis of Related Chloro-Pyrimidines This table is interactive. Click on headers to sort.

| Product | Precursor | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 4-Chloro-6-methoxypyrimidine | POCl₃, DMF | 80-85 | 7 | 95.6 | 99.6 | google.com |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | 6-Ethyl-5-fluoropyrimidin-4(3H)-one | POCl₃, Et₃N, DCM, DMF | Reflux | 5 | 95 | N/A | chemicalbook.com |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. rasayanjournal.co.inpowertechjournal.com These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Key green strategies applicable to pyrimidine synthesis include:

Use of Greener Solvents: Water is an ideal green solvent, and its use in multicomponent reactions for preparing pyrimidine derivatives has been successfully demonstrated. jmaterenvironsci.com

Solvent-Free Reactions: Mechanochemistry, or "grindstone chemistry," avoids the use of bulk solvents altogether, reducing waste and often shortening reaction times. researchgate.net This technique has been effectively used for the iodination of pyrimidines under solvent-free conditions. nih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can significantly accelerate reaction rates, leading to higher throughput and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.injmaterenvironsci.com

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry. They offer high efficiency and can be recovered and reused, minimizing waste. rasayanjournal.co.inpowertechjournal.com

While specific green routes for this compound are not prominently detailed in the literature, the extensive research into greener methods for the broader pyrimidine class provides a clear roadmap for future process development. rasayanjournal.co.inpowertechjournal.com The adoption of these sustainable techniques is crucial for the long-term viability and environmental responsibility of industrial chemical production.

Reactivity and Mechanistic Investigations of 4 Chloro 5 Fluoro 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electronegative halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of 4-Chloro-5-fluoro-6-methoxypyrimidine.

Selective Displacement of Chlorine and Fluorine Atoms

In polysubstituted pyrimidines, the regioselectivity of nucleophilic attack is a critical aspect. The positions para (4 and 6) and ortho (2) to the ring nitrogens are the most activated towards nucleophilic attack. In this compound, the chlorine atom is at the highly activated 4-position. Generally, in nucleophilic aromatic substitution on halo-substituted aromatic rings, the rate of displacement often follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. libretexts.org

Reactivity Towards Various Classes of Nucleophiles (e.g., Oxygen, Nitrogen, Carbon)

The reaction of this compound with different classes of nucleophiles is expected to proceed primarily via displacement of the C-4 chloro group.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alkoxides and phenoxides, are common for activating the pyrimidine ring. For example, treatment of a similar compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium methoxide (B1231860) resulted in the substitution of the chloro group. rsc.org In the case of this compound, reaction with an alkoxide like sodium methoxide would be expected to yield the corresponding 4,6-dimethoxypyrimidine (B185312) derivative.

Nitrogen Nucleophiles: Amines are widely used nucleophiles in the functionalization of halopyrimidines. The reaction of 2-chloropyrimidines with a variety of primary and secondary amines has been shown to proceed efficiently. youtube.com For this compound, reaction with amines is anticipated to readily displace the C-4 chlorine to form the corresponding 4-amino-5-fluoro-6-methoxypyrimidine derivatives. The regioselectivity for the C-4 position is well-documented in related systems like 2,4-dichloroquinazolines. nih.gov

Carbon Nucleophiles: The introduction of carbon-carbon bonds to the pyrimidine ring can be achieved using organometallic reagents. While reactions with strong carbon nucleophiles like Grignard or organolithium reagents can sometimes be complex, softer nucleophiles in transition-metal-catalyzed cross-coupling reactions are more common. However, direct SNAr with certain carbon nucleophiles is also possible. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide led to the displacement of the chloro group. rsc.org

The following table summarizes the expected reactivity of this compound with various nucleophiles based on studies of analogous compounds.

| Nucleophile Class | Example Nucleophile | Expected Product at C-4 | Reference for Analogy |

| Oxygen | Sodium Methoxide | 4,6-Dimethoxy-5-fluoropyrimidine | rsc.org |

| Nitrogen | Ammonia | 4-Amino-5-fluoro-6-methoxypyrimidine | youtube.com |

| Carbon | Sodium Cyanide | 4-Cyano-5-fluoro-6-methoxypyrimidine | rsc.org |

Electrophilic Activation and Reactions of this compound

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. researchgate.net The ring nitrogens strongly deactivate the ring towards attack by electrophiles. However, the presence of activating groups can facilitate such reactions. In this compound, the methoxy (B1213986) group at C-6 is an electron-donating group and would be expected to activate the ring towards electrophilic attack, primarily at the C-5 position, which is ortho to it.

Despite this, the deactivating effect of the two ring nitrogens and the two halogen substituents likely outweighs the activating effect of the methoxy group. Therefore, electrophilic substitution reactions such as nitration or halogenation on this compound are expected to be challenging and require harsh conditions. researchgate.netlibretexts.org For unactivated pyrimidines, electrophilic substitution is of little synthetic importance. researchgate.net

Redox Chemistry and Catalytic Hydrogenation Pathways

The redox chemistry of pyrimidines is a broad field, with reduction and oxidation reactions being important for both the synthesis and metabolism of pyrimidine derivatives. nih.gov

Reduction and Catalytic Hydrogenation: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the dehalogenation of chloropyrimidines. nih.gov For example, 2-amino-6-chloro-4-methylpyrimidine has been successfully dehalogenated to 2-amino-4-methylpyrimidine (B85506) using a palladium catalyst. nih.gov In the case of this compound, catalytic hydrogenation would likely lead to the reductive removal of the chlorine atom at the C-4 position to yield 5-fluoro-6-methoxypyrimidine. The C-F bond is generally more resistant to hydrogenolysis than the C-Cl bond.

Oxidation: The oxidation of the pyrimidine ring itself is less common, but substituents on the ring can be oxidized. There is no specific information available in the reviewed literature regarding the oxidation of this compound.

The Synergistic and Antagonistic Effects of Halogen and Methoxy Substituents on Pyrimidine Reactivity

The reactivity of this compound is governed by the interplay of its three substituents.

Halogen Atoms (Cl and F): Both the chlorine at C-4 and the fluorine at C-5 are electron-withdrawing groups that activate the pyrimidine ring towards nucleophilic attack. The chlorine at the activated C-4 position serves as a good leaving group in SNAr reactions. libretexts.org The fluorine at C-5, while strongly electron-withdrawing, is at a less activated position and is a poorer leaving group in this context.

Methoxy Group (OCH3): The methoxy group at C-6 is an electron-donating group by resonance and would be expected to direct nucleophilic attack to the C-4 position. In electrophilic reactions, it would activate the ring, but this effect is likely overcome by the deactivating influence of the other substituents and the ring nitrogens. researchgate.net

In SNAr reactions, the electron-withdrawing nature of the fluoro group at C-5 and the methoxy group's directing effect are synergistic in promoting nucleophilic attack at the C-4 position. In hypothetical electrophilic reactions, the activating effect of the methoxy group would be antagonized by the deactivating effects of the halogens and the ring nitrogens.

Detailed Mechanistic Studies of Key Transformation Pathways

The primary transformation pathway for this compound is nucleophilic aromatic substitution. The generally accepted mechanism for SNAr reactions on pyrimidine rings proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

For the reaction of this compound with a nucleophile (Nu-) at the C-4 position, the proposed mechanism is as follows:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.

Computational studies on similar systems, such as 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This is consistent with the generally observed regioselectivity. While some SNAr reactions have been proposed to proceed via a concerted mechanism, the stepwise pathway through a Meisenheimer intermediate is widely accepted for highly activated systems like substituted pyrimidines. nih.govnih.gov

Applications of 4 Chloro 5 Fluoro 6 Methoxypyrimidine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Architectures

The inherent reactivity of the pyrimidine (B1678525) core, augmented by the presence of chloro, fluoro, and methoxy (B1213986) substituents, makes 4-Chloro-5-fluoro-6-methoxypyrimidine an ideal starting material for the construction of a wide array of complex heterocyclic structures. The electron-deficient nature of the pyrimidine ring, further enhanced by the halogen atoms, facilitates nucleophilic substitution reactions, while the chloro group also enables various cross-coupling reactions.

Construction of Novel Pyrimidine Derivatives and Analogs

The chlorine atom at the C4 position of this compound serves as a primary handle for the introduction of a diverse range of functionalities. Nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, alcohols, and thiols, allow for the straightforward synthesis of a multitude of substituted pyrimidine derivatives. For instance, reaction with primary and secondary amines can yield a library of 4-aminopyrimidine (B60600) analogs. These reactions are often regioselective, with the C4 position being more susceptible to nucleophilic attack than the C6 position due to the electronic influence of the adjacent fluorine atom.

The methoxy group at the C6 position can also be displaced, although typically under more forcing conditions than the C4-chloro group, providing another avenue for diversification. Furthermore, the fluorine atom at the C5 position, while generally less reactive towards nucleophilic displacement, can influence the reactivity of the adjacent positions and can be a site for further synthetic elaboration under specific conditions.

| Reagent | Product Type | Reference |

| Primary/Secondary Amines | 4-Aminopyrimidine derivatives | nih.gov |

| Alcohols/Phenols | 4-Alkoxy/Aryloxypyrimidine derivatives | |

| Thiols/Thiophenols | 4-Thioetherpyrimidine derivatives |

Formation of Fused and Bridged Pyrimidine Systems

The di-functional nature of this compound, with reactive sites at both the C4 and C6 positions, makes it an excellent precursor for the synthesis of fused and bridged pyrimidine systems. By employing bifunctional nucleophiles, such as diamines, diols, or aminothiols, intramolecular cyclization reactions can be orchestrated to construct bicyclic and polycyclic heterocyclic frameworks.

For example, reaction with a 1,2-diamine can lead to the formation of a pyrimido[4,5-b]pyrazine core, a scaffold of significant interest in medicinal chemistry. Similarly, reactions with other appropriately substituted reagents can give rise to a variety of fused systems, including thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines. google.comthieme.de The specific reaction conditions, such as the choice of solvent, base, and temperature, can often be tuned to control the regioselectivity of the cyclization process. The synthesis of a pyrido[1,2-c]pyrimidine (B1258497) core, for instance, highlights the utility of related chloro-fluoro-methoxy pyrimidine derivatives in constructing bridged systems.

Utility in the Creation of Advanced Fluorinated Organic Molecules

The presence of a fluorine atom on the pyrimidine ring makes this compound a valuable building block for the synthesis of advanced fluorinated organic molecules. Fluorinated organic compounds often exhibit unique physical, chemical, and biological properties, making them highly sought after in materials science and pharmaceutical development. cymitquimica.comnih.gov

Synthesis of Polyfluorinated Pyrimidine Ethers and Related Compounds

While direct nucleophilic substitution of the fluorine atom on the pyrimidine ring is challenging, the existing fluoro substituent can direct the reactivity of the molecule and be carried through synthetic sequences to generate more complex fluorinated structures. The chloro and methoxy groups can be sequentially or simultaneously replaced with other fluorine-containing moieties or used to build upon the fluorinated pyrimidine core. For instance, the displacement of the chlorine atom with a fluorinated alcohol would lead to the formation of a polyfluorinated pyrimidine ether.

Integration into Diverse Fluorinated Chemical Scaffolds

The versatility of this compound allows for its incorporation into a wide range of larger, more complex fluorinated scaffolds. Through cross-coupling reactions, such as Suzuki or Stille couplings, the chloro group can be replaced with various aryl, heteroaryl, or alkyl groups, which may themselves be fluorinated. This strategy allows for the construction of elaborate molecules where the fluorinated pyrimidine unit is a key structural component. The resulting molecules can be further functionalized, taking advantage of the remaining reactive sites on the pyrimidine ring.

Intermediate in the Development of Biologically Relevant Scaffolds for Pharmaceutical Research

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, being a core component of numerous therapeutic agents. The unique substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates. cymitquimica.com The combination of a halogen for cross-coupling and nucleophilic substitution, a methoxy group for potential demethylation and further functionalization, and a fluorine atom for enhancing metabolic stability and binding affinity provides a powerful platform for drug discovery.

The ability to generate a diverse library of pyrimidine derivatives and fused heterocyclic systems from this single intermediate allows for the exploration of a broad chemical space in the search for new bioactive molecules. For example, derivatives of 4-aminopyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition. The fused pyrimidine systems accessible from this precursor are also found in many biologically active compounds. The synthesis of compounds like 4-phenylamino-6-phenyl-pyrimidine, a core structure in several enzyme inhibitors, underscores the importance of chloro-substituted pyrimidines in pharmaceutical research.

Role in the Synthetic Routes to Pyrimidine-Based Pharmaceutical Intermediates

While specific, publicly documented examples of this compound being used to synthesize pharmaceutical intermediates are not extensively reported, its structural motifs are present in compounds explored in medicinal chemistry. Pyrimidine derivatives are central to numerous therapeutic agents, including anticancer drugs, antivirals, and antibiotics. The utility of halogenated pyrimidines as precursors is a well-established principle in pharmaceutical synthesis.

For instance, analogous structures like 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) serve as crucial intermediates in the synthesis of broad-spectrum antifungal agents such as Voriconazole. In this synthesis, the chloro group is displaced, and the ethyl group is functionalized to build the final complex molecule. Similarly, this compound could theoretically serve as a precursor for novel pharmaceutical candidates. A hypothetical synthetic pathway could involve a sequential reaction, first displacing the highly reactive C4-chlorine and then modifying or displacing the C6-methoxy group to build complex, biologically active molecules. The fluorine at the C5 position is often retained in the final drug molecule to enhance metabolic stability or binding affinity.

The table below outlines a hypothetical reaction scheme demonstrating how this compound could be utilized, based on known reactivity patterns of similar pyrimidines.

| Reactant | Reagent/Conditions | Product | Potential Pharmaceutical Application |

| This compound | Amine (R-NH₂) / Base | 4-Amino-5-fluoro-6-methoxypyrimidine derivative | Kinase Inhibitors, Antivirals |

| This compound | Arylboronic acid / Pd catalyst (e.g., Suzuki coupling) | 4-Aryl-5-fluoro-6-methoxypyrimidine derivative | CNS Agents, Anticancer |

| This compound | Hydrazine | 4-Hydrazinyl-5-fluoro-6-methoxypyrimidine | Precursor for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) |

This table is illustrative and based on the chemical properties of analogous compounds.

Contribution to Agrochemical Intermediate Synthesis and Development

In the agrochemical sector, fluorinated pyrimidines are integral to the development of modern herbicides, fungicides, and insecticides. The incorporation of fluorine atoms often leads to increased efficacy and a more favorable toxicological profile. Compounds like 4,6-dichloro-5-fluoropyrimidine (B1312760) are known intermediates for pesticides. google.com The title compound, this compound, shares a similar substitution pattern and can be considered a valuable synthon for new agrochemical agents.

The development of new agrochemicals often involves creating libraries of related compounds to screen for biological activity. The reactivity of this compound allows for the systematic introduction of various functional groups. For example, the chlorine atom can be readily substituted by different amines or thiols to generate a series of derivatives. These derivatives can then be tested for their ability to inhibit specific enzymes in weeds, fungi, or insects. The methoxy group offers another point of modification, potentially leading to compounds with different physical properties, such as solubility or soil mobility, which are critical parameters for an effective agrochemical.

The research findings on related compounds suggest that the pyrimidine core is essential for activity, while the substituents fine-tune the biological target and physical properties. The table below details potential synthetic transformations relevant to agrochemical development.

| Reactant | Reagent/Conditions | Product | Potential Agrochemical Application |

| This compound | Phenol derivative / Base | 4-Aryloxy-5-fluoro-6-methoxypyrimidine | Herbicide, Fungicide |

| This compound | Thiol (R-SH) / Base | 4-Thioether-5-fluoro-6-methoxypyrimidine | Fungicide, Nematicide |

| This compound | Demethylation (e.g., BBr₃) then chlorination (e.g., POCl₃) | 4,6-Dichloro-5-fluoropyrimidine | Key intermediate for various pesticides google.com |

This table is illustrative and based on the chemical properties of analogous compounds.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 5 Fluoro 6 Methoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of 4-Chloro-5-fluoro-6-methoxypyrimidine is anticipated to be relatively simple. The most prominent signal would be a singlet for the methoxy (B1213986) group protons (-OCH₃), expected to appear in the range of 3.9-4.2 ppm. A single proton attached to the pyrimidine (B1678525) ring at position 2 would likely appear as a singlet further downfield, typically above 8.0 ppm.

The ¹³C NMR spectrum would provide insights into the carbon framework. The carbon of the methoxy group would resonate in the upfield region, typically around 55-65 ppm. The pyrimidine ring carbons would exhibit distinct signals in the aromatic region (approximately 110-170 ppm), with their exact chemical shifts influenced by the electronegative chloro, fluoro, and methoxy substituents.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.2 (s) | - |

| C-2 | - | ~150-160 |

| C-4 | - | ~155-165 (d, JC-F) |

| C-5 | - | ~135-145 (d, JC-F) |

| C-6 | - | ~160-170 (d, JC-F) |

| -OCH₃ | ~4.1 (s) | ~55-65 |

(Note: 's' denotes a singlet, 'd' denotes a doublet, and JC-F represents the carbon-fluorine coupling constant. The expected values are estimations based on similar structures and have not been experimentally verified.)

Fluorine (¹⁹F) NMR and Heteronuclear Correlation Techniques

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom at the C-5 position. Its chemical shift would be indicative of the electronic environment of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₄ClFN₂O), the expected exact mass would be calculated and compared to the experimentally determined value, with a very low tolerance for error (typically <5 ppm).

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for such a molecule might include the loss of a chlorine atom, a methyl radical from the methoxy group, or the entire methoxy group. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum of the molecular ion and any chlorine-containing fragments.

Expected HRMS Data

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 162.0047 |

| [M+H]⁺ | 163.0125 |

| [M-CH₃]⁺ | 147.9890 |

| [M-Cl]⁺ | 127.0255 |

(Note: These are theoretical monoisotopic masses and have not been experimentally confirmed.)

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group. The C-Cl and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch (-OCH₃) | ~2950-2850 |

| C=N, C=C Stretch (Pyrimidine Ring) | ~1600-1450 |

| C-O Stretch (Methoxy) | ~1250-1000 |

| C-F Stretch | ~1200-1000 |

| C-Cl Stretch | ~800-600 |

(Note: These are estimated ranges and have not been experimentally verified.)

Theoretical and Computational Investigations of 4 Chloro 5 Fluoro 6 Methoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, primarily using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. acs.orgacs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. acs.orgnih.gov For 4-Chloro-5-fluoro-6-methoxypyrimidine, such calculations would reveal its fundamental electronic properties.

The primary outputs of these calculations include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the electronic energy. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ngdntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nsps.org.ng

An analysis would map the spatial distribution of these orbitals across the pyrimidine (B1678525) ring and its substituents. This mapping reveals the most probable sites for electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are targets for nucleophiles.

Hypothetical Data from Quantum Chemical Calculations: This table illustrates the type of data that would be generated from a DFT study. The values are for demonstrative purposes only.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -985.43 Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -7.25 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.15 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.10 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.8 Debye | Overall polarity of the molecule. |

Computational Prediction of Reactivity Profiles and Selectivity

Building upon electronic structure calculations, computational methods can predict a molecule's reactivity profile in greater detail. csmres.co.ukrsc.org By calculating various chemical descriptors, a comprehensive picture of reactivity and selectivity emerges.

A key tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group, with positive potential near the hydrogen atoms.

Other reactivity descriptors that can be calculated include:

Chemical Hardness and Softness: Derived from the HOMO-LUMO gap, these concepts quantify the molecule's resistance to change in its electron distribution.

Electronegativity: The power of the molecule to attract electrons.

Electrophilicity Index: A measure of a molecule's ability to act as an electrophile. acs.org

These parameters are invaluable for predicting the regioselectivity of reactions, such as nucleophilic aromatic substitution, which is common for chloropyrimidines. The calculations could predict whether an incoming nucleophile would preferentially attack the carbon atom bonded to the chlorine or another site on the ring.

Molecular Dynamics and Conformation Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. nih.gov Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. nih.govnih.gov

MD simulations can be performed in various environments (e.g., in a vacuum or solvated in water) to understand how the solvent affects conformational preferences and intermolecular interactions, such as hydrogen bonding.

Illustrative Data from Conformational Analysis: This table shows example outputs from a conformational analysis of the methoxy group's dihedral angle. The values are hypothetical.

| Conformation | Dihedral Angle (C6-O-C-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Planar (syn) | 0° | 0.0 | ~75% |

| Perpendicular (transition state) | 90° | +2.5 | <1% |

| Planar (anti) | 180° | +0.8 | ~25% |

In Silico Studies of Reaction Pathways and Transition States

In silico studies can be used to model the entire course of a chemical reaction, from reactants to products. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

For this compound, a relevant reaction to study would be its nucleophilic substitution, where the chlorine atom is displaced. Computational methods can be used to model the approach of a nucleophile (e.g., an amine or hydroxide) to the pyrimidine ring. By calculating the potential energy surface, researchers can identify the structure of the transition state and any intermediate species, such as a Meisenheimer complex.

Comparing the activation energies for substitution at different positions on the ring would provide a quantitative prediction of regioselectivity. These studies are computationally intensive but offer unparalleled insight into reaction mechanisms that can be difficult to probe experimentally.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate a set of molecular descriptors with chemical reactivity. nih.govmedcraveonline.comsysrevpharm.org Instead of studying a single molecule, QSRR involves creating a dataset of related compounds and their experimentally measured reactivities.

To develop a QSRR model for pyrimidine derivatives, one would synthesize or acquire a series of compounds related to this compound with variations in their substituent groups. For each compound, a set of numerical descriptors (e.g., electronic, steric, and lipophilic parameters) would be calculated. Then, a mathematical model, often using machine learning or regression techniques like Partial Least Squares (PLS), is built to find an equation that relates the descriptors to the observed reactivity (e.g., a reaction rate constant). nih.govyoutube.com

Once validated, this model could predict the reactivity of new, unsynthesized pyrimidine derivatives, guiding the design of molecules with desired chemical properties without the need for exhaustive synthesis and testing. medcraveonline.comresearchgate.net

Structure Reactivity Relationships in Halogenated Methoxypyrimidine Systems

Systematic Analysis of Substituent Effects on Pyrimidine (B1678525) Reactivity

The chemical reactivity of a substituted pyrimidine, such as 4-Chloro-5-fluoro-6-methoxypyrimidine, is governed by the cumulative electronic influence of its substituents. Each group—chloro, fluoro, and methoxy (B1213986)—imparts distinct electronic and steric effects on the pyrimidine core.

The Pyrimidine Core: The pyrimidine ring itself is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. nih.govresearchgate.net

Chloro Group (C4): The chlorine atom at the C4 position is a good leaving group in SNAr reactions. It is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). Its primary role in this context is to serve as a site for nucleophilic displacement.

Fluoro Group (C5): The fluorine atom at the C5 position is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly lowers the electron density of the entire pyrimidine ring, thereby activating it for nucleophilic attack. While halogens typically have a +R effect, the inductive effect of fluorine is dominant. Studies on other pyrimidine systems have shown that electron-withdrawing substituents enhance the ring's electrophilicity and can increase the rate of nucleophilic substitution. researchgate.netscielo.br For example, the inclusion of a fluoro group has been shown to be a key factor in the activity of some bioactive molecules. acs.org

Methoxy Group (C6): The methoxy group at the C6 position has a dual electronic nature. It is electron-withdrawing inductively (-I effect) due to the oxygen atom's electronegativity but is a strong electron-donating group through resonance (+R effect) as the oxygen's lone pairs can delocalize into the aromatic system. In systems like 2,4-dichloropyrimidines, electron-donating groups at the C6 position have been shown to alter the regioselectivity of nucleophilic substitution, sometimes favoring attack at the C2 position over the typically more reactive C4 position. nih.gov This suggests that the methoxy group in this compound plays a critical role in directing the outcome of substitution reactions.

The combined effect of these substituents in this compound is a highly activated system for nucleophilic substitution at the C4-chloro position. The strong inductive withdrawal by the C5-fluoro group enhances the electrophilicity of the ring, while the C6-methoxy group can modulate the reactivity and potentially influence the orientation of incoming nucleophiles.

Table 1: Summary of Substituent Electronic Effects on the Pyrimidine Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Impact on Nucleophilic Substitution |

|---|---|---|---|---|

| Chloro | C4 | Strong | Weak | Acts as a leaving group; deactivating |

| Fluoro | C5 | Very Strong | Weak | Strongly activating |

| Methoxy | C6 | Moderate | Strong | Modulates regioselectivity; can be activating or deactivating depending on the position |

Comparative Studies with Analogous Halogenated Pyrimidines

To understand the unique reactivity of this compound, it is useful to compare it with related, simpler pyrimidine systems. The reactivity of chloropyrimidines in SNAr reactions is highly sensitive to the nature and position of other groups on the ring. wuxiapptec.com

Comparison with 4-Chloropyrimidine: 4-Chloropyrimidine is less reactive towards nucleophiles than this compound. The absence of the strongly electron-withdrawing fluorine atom at the C5 position in the former means the pyrimidine ring is less activated. The methoxy group at C6 in the target molecule also contributes to a different electronic distribution.

Comparison with 2,4-Dichloropyrimidine: In 2,4-dichloropyrimidine, nucleophilic substitution typically occurs selectively at the C4 position. nih.gov The introduction of a C5-fluoro group, as in the target molecule, would be expected to further enhance the reactivity at C4. However, the C6-methoxy group introduces a competing electronic effect. Computational studies on 2,4-dichloropyrimidines with electron-donating C6-substituents (like OMe) have shown that the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 can become similar in size, which can lead to a mixture of substitution products or even a reversal of selectivity towards C2. nih.gov

Comparison with 2,4-Dichloro-5-fluoropyrimidine: The synthesis of various 2,4-diaminopyrimidines often starts from 2,4-dichloro-5-fluoropyrimidine. nih.gov In these reactions, the C4-chlorine is selectively displaced by amines, demonstrating the high reactivity of this position, which is further activated by the adjacent C5-fluoro group. This provides a strong indication that the C4-chloro group in this compound is also highly susceptible to nucleophilic attack.

The reactivity of the chloro group at the C4 position is therefore a finely tuned balance between the activating effect of the C5-fluoro group and the modulating influence of the C6-methoxy group.

Table 2: Qualitative Reactivity Comparison in Nucleophilic Aromatic Substitution

| Compound | Key Substituents | Expected Relative Reactivity at C4-Cl |

|---|---|---|

| 4-Chloropyrimidine | - | Base |

| 4,6-Dichloropyrimidine (B16783) | 6-Cl (electron-withdrawing) | Higher |

| 4-Chloro-6-methoxypyrimidine (B185298) | 6-OMe (electron-donating by resonance) | Lower/Comparable |

| 4-Chloro-5-fluoropyrimidine | 5-F (strongly electron-withdrawing) | Much Higher |

| This compound | 5-F, 6-OMe | Very High (activated by F, modulated by OMe) |

Rational Design Principles for Modulating Chemical Behavior and Synthetic Utility

The principles of structure-reactivity relationships are fundamental to rational drug design and the synthesis of complex molecules. wuxiapptec.comnih.gov By understanding how substituents influence the electronic properties of the pyrimidine core, chemists can design molecules with specific reactivity profiles for use as intermediates or as final bioactive compounds.

The substitution pattern of this compound makes it a versatile building block. The highly reactive C4-chloro position allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, through SNAr reactions. This is a common strategy in medicinal chemistry for building libraries of compounds for biological screening. researchgate.net

For example, the development of kinase inhibitors often involves the use of substituted pyrimidines as scaffolds. nih.gov The synthesis of these inhibitors frequently relies on the selective displacement of halogens on the pyrimidine ring. nih.govnih.gov The presence of the C5-fluoro and C6-methoxy groups in this compound offers several advantages for rational design:

Tuning Reactivity: The substituents pre-activate the C4 position for facile substitution, potentially allowing for milder reaction conditions which can be crucial when working with sensitive functional groups.

Directing Specific Interactions: The fluoro and methoxy groups can engage in specific non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like enzymes or receptors. The fluorine atom, in particular, is often used in drug design to modulate binding affinity and metabolic stability.

Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Its presence can be a strategic choice to influence the pharmacokinetic profile of a potential drug molecule.

In essence, the rational design of molecules based on the this compound scaffold involves leveraging the predictable reactivity of the C4-chloro group for molecular diversification, while utilizing the C5-fluoro and C6-methoxy groups to fine-tune the physicochemical and pharmacological properties of the final products.

Future Directions and Emerging Research Avenues for 4 Chloro 5 Fluoro 6 Methoxypyrimidine

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The future synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine and its derivatives is poised to move beyond traditional methods, embracing more sustainable and efficient catalytic systems. Current research on related pyrimidine (B1678525) compounds highlights a significant trend towards metal-catalyzed and multicomponent reactions that offer high yields and regioselectivity.

Future research will likely focus on the development of novel catalytic systems for the construction and functionalization of the pyrimidine ring. Iridium-pincer complexes, for instance, have shown remarkable efficiency in the regioselective, multicomponent synthesis of highly substituted pyrimidines from simple alcohols and amidines. acs.org Adapting such systems could provide a direct and atom-economical route to this compound precursors. Similarly, copper-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines are powerful tools for pyrimidine construction that could be explored. mdpi.com

Another promising avenue is the use of zinc-catalyzed three-component coupling reactions, which allow for the single-step synthesis of disubstituted pyrimidines from enamines, orthoformates, and ammonium acetate (B1210297). organic-chemistry.org The application of these modern catalytic approaches could significantly streamline the synthesis of complex pyrimidine derivatives starting from this compound.

| Catalyst Type | Potential Application in Pyrimidine Synthesis | Key Advantages |

| Iridium-Pincer Complexes | Regioselective multicomponent synthesis from alcohols and amidines. | High regioselectivity, sustainability (uses biomass-derivable alcohols). acs.org |

| Copper(II) Catalysts | Cycloaddition reactions of alkynes with amidines or guanidines. | Powerful tool for pyrimidine ring construction, good functional group tolerance. mdpi.com |

| Zinc Chloride (ZnCl₂) | Three-component coupling of enamines, orthoformates, and ammonium acetate. | Single-step synthesis, applicable to various substituted pyrimidines. organic-chemistry.org |

| Iron(II) Complexes | Regioselective reaction of ketones or esters with amidines. | Operationally simple, broad functional group tolerance. organic-chemistry.org |

Investigation of Undiscovered Reactivity Pathways and Transformations

The inherent reactivity of this compound, dictated by its distinct functional groups, presents a rich landscape for discovering novel chemical transformations. The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution and cross-coupling reactions, yet its reactivity in the context of adjacent fluoro and methoxy (B1213986) groups remains largely uncharted.

Future studies will likely delve into selective, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C4-Cl bond. Understanding the selective activation of this bond over potential C-F or C-O bond cleavage will be critical for creating diverse libraries of 4-substituted pyrimidines. Furthermore, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group could lead to unusual reactivity patterns, such as unexpected sites of nucleophilic attack or novel ring-opening and rearrangement cascade reactions. nih.govresearchgate.net

The transformation of the methoxy group itself is another area ripe for exploration. While demethylation is a known reaction, investigating selective O-dealkylation followed by functionalization could provide access to a new class of 6-substituted pyrimidine derivatives.

Expansion of Its Role in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful strategies in modern organic synthesis for rapidly building molecular complexity from simple starting materials. frontiersin.org These one-pot processes are highly efficient, reduce waste, and are ideal for creating large libraries of compounds for drug discovery and materials science. mdpi.com

This compound is an ideal candidate for integration into MCRs and cascade sequences. Its functional handles can be sequentially or orthogonally addressed within a single reaction vessel. For example, the chlorine atom could participate in a palladium-catalyzed coupling step, followed by a nucleophilic attack at another position on the ring, triggering a cascade cyclization. rsc.org Researchers are likely to explore using this compound as a key building block in established MCRs like the Ugi or Biginelli reactions, as well as in the design of entirely new cascade sequences to generate novel heterocyclic scaffolds. mdpi.com The development of such reactions would leverage the compound's unique substitution pattern to create structurally complex and diverse molecules in a highly efficient manner. acs.org

Integration into Advanced Materials Science and Supramolecular Chemistry Research

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound an attractive scaffold for advanced materials. Fluorinated organic molecules are of significant interest in materials science due to their applications in liquid crystals, organic electronics, and polymers with specialized properties. mdpi.comnih.gov

Future research could explore the synthesis of liquid crystalline materials incorporating the this compound core, where the polarity and rigidity of the pyrimidine ring could induce desirable mesophases. Furthermore, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electron-deficient nature of the fluorinated pyrimidine ring can facilitate electron transport.

In supramolecular chemistry, the compound offers multiple sites for non-covalent interactions, including halogen bonding (via the chlorine atom) and hydrogen bonding (via the nitrogen atoms). These interactions could be harnessed to direct the self-assembly of complex, ordered architectures such as molecular cages, polymers, and gels. acs.org Exploring the self-assembly behavior of this molecule and its derivatives could lead to the development of novel functional materials with applications in sensing, catalysis, and drug delivery.

Advanced Computational Chemistry Approaches for Predictive Modeling

As the complexity of chemical synthesis and molecular design grows, computational chemistry has become an indispensable tool for predicting reactivity, elucidating reaction mechanisms, and designing molecules with desired properties. nih.gov The application of advanced computational methods to this compound represents a significant future research direction.

Quantitative Structure-Activity Relationship (QSAR) models, employing techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can be developed to predict the biological activity of derivatives based on calculated molecular descriptors. scirp.orgscirp.org Such models can guide the synthesis of new compounds with potentially enhanced therapeutic properties.

Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity: Model the electronic structure to predict the most likely sites for nucleophilic or electrophilic attack.

Elucidate Reaction Mechanisms: Map the potential energy surfaces of proposed transformations, including multicomponent and cascade reactions, to understand their feasibility and selectivity.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Model Intermolecular Interactions: Investigate the potential for halogen and hydrogen bonding to guide the design of supramolecular assemblies and advanced materials.

By integrating these predictive modeling techniques, researchers can accelerate the discovery of novel reactions and applications for this compound, making the research process more efficient and targeted.

Q & A

Q. What are common synthetic routes for 4-Chloro-5-fluoro-6-methoxypyrimidine, and how are intermediates purified?

Methodological Answer:

- Chlorination and Substitution: A key route involves chlorination of pyrimidine precursors using reagents like phosphoryl chloride (POCl₃), followed by methoxy group introduction via nucleophilic substitution. For example, 4,6-dichloro-5-methoxypyrimidine derivatives are synthesized by reacting methoxy-substituted precursors with chlorinating agents under reflux .

- Purification: Slow evaporation of acetonitrile solutions yields high-purity crystalline products, as demonstrated in single-crystal X-ray diffraction studies . Recrystallization in polar solvents (e.g., ethanol) is recommended for removing unreacted starting materials.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., Cl⋯N contacts at 3.09–3.10 Å), critical for confirming regiochemistry and crystal packing .

- NMR and HPLC: H/C NMR verifies substitution patterns, while HPLC (≥95% purity) ensures absence of side products .

- Thermal Analysis: Melting point determination (e.g., 313–315 K) validates purity and stability .

Advanced Research Questions

Q. How do substituents influence the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT/Ab Initio Studies: Computational models predict electron-withdrawing effects of chlorine and fluorine, which activate the pyrimidine ring for nucleophilic attack at C4 and C6 positions. Methoxy groups stabilize intermediates via resonance .

- Fukui Indices: Identify electrophilic/nucleophilic sites, guiding functionalization strategies (e.g., fluorination at C5) .

Q. What intermolecular interactions dominate crystal packing, and how do they affect material properties?

Methodological Answer:

- Cl⋯N and Hydrogen Bonds: Short halogen bonds (3.09–3.10 Å) and N–H⋯O hydrogen bonds create 3D frameworks, enhancing thermal stability but reducing solubility in nonpolar solvents .

- Planarity Analysis: The pyrimidine ring is nearly planar (r.m.s. deviation = 0.013 Å), while methoxy groups deviate (~1.08 Å), influencing packing efficiency .

Q. How can synthetic byproducts or competing reactions be minimized during chlorination?

Methodological Answer:

- Optimized Reaction Conditions: Use excess POCl₃ at 80–100°C to ensure complete chlorination. Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates .

- Contradiction Note: Some studies report side reactions (e.g., methoxy group displacement) under prolonged heating; quenching with ice-water after 4–6 hours mitigates this .

Q. What strategies validate the biological activity of derivatives in antimicrobial assays?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., thienyl, trifluoromethyl) at C5/C6 to enhance binding to bacterial thymidine phosphorylase. Evaluate via MIC assays against E. coli and S. aureus .

- Metabolic Stability: Assess hydrolytic stability in DMSO/water mixtures (pH 7.4) to rule out false positives from compound degradation .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported reaction yields for similar pyrimidine derivatives?

Methodological Answer:

- Variable Factors: Differences in solvent polarity (acetonitrile vs. DMF), stoichiometry, or catalyst use (e.g., KSH for thiolation) can alter yields. Replicate conditions from literature with controlled variables .

- Statistical Validation: Use Design of Experiments (DoE) to optimize parameters like temperature and reagent ratios, reducing trial runs by 30–50% .

Q. What computational tools predict regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps: Generated via Gaussian software to visualize electron-deficient sites (C4/C6 in this compound) prone to nucleophilic attack .

- Transition State Modeling: IRC calculations in DFT identify kinetic vs. thermodynamic control, guiding solvent choice (e.g., DMSO for polar transition states) .

Safety and Handling in Research Settings

Q. What safety protocols are critical for handling halogenated pyrimidines?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Chlorinated intermediates are toxic and volatile .

- Waste Management: Segregate halogenated waste for incineration to prevent environmental release. Neutralize acidic byproducts (e.g., HCl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.